Cas no 83959-84-6 (Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)
83959-84-6 structure
Product Name:Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS-nummer:83959-84-6
MF:C21H16N2O
MW:312.364544868469
CID:668161
PubChem ID:71414797
Update Time:2025-04-19
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
- 2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline
- 83959-84-6
- 2-(5-([1,1'-biphenyl]-4-yl)oxazol-2-yl)aniline
- DTXSID30834234
- 2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
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- Inchi: 1S/C21H16N2O/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,22H2
- InChI-sleutel: TYVUMLDYGFUBOS-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2N)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 312.126263138g/mol
- Monoisotopische massa: 312.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 52Ų
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Gerelateerde literatuur
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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